![molecular formula C23H32N2O5S B2549813 2-((2-(环己烯-1-烯-1-基)乙基)氨基)-4-((3-(乙氧羰基)-4,5,6,7-四氢苯并[b]噻吩-2-基)氨基)-4-氧代丁酸 CAS No. 1098619-68-1](/img/structure/B2549813.png)

2-((2-(环己烯-1-烯-1-基)乙基)氨基)-4-((3-(乙氧羰基)-4,5,6,7-四氢苯并[b]噻吩-2-基)氨基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

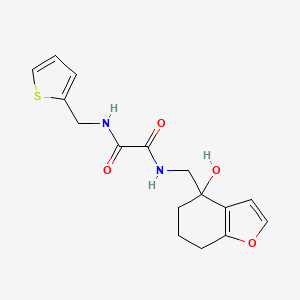

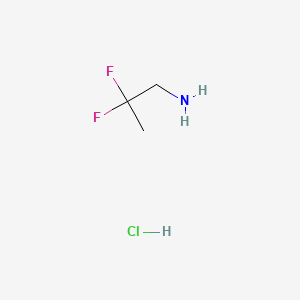

The compound "2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid" is a complex molecule that appears to be derived from heterocyclic chemistry, involving multiple functional groups and a potential for biological activity. The structure suggests the presence of a tetrahydrobenzo[b]thiophene moiety, which is a bicyclic system containing both benzene and thiophene rings, as well as an amino acid derivative.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which serves as a key precursor for synthesizing a variety of heterocyclic derivatives . These synthetic pathways involve regioselective attacks and cyclization reactions, which are crucial for the diversity of the synthesized products.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit significant conformational flexibility due to the presence of the cyclohexene and tetrahydrobenzo[b]thiophene rings. These structural features can influence the compound's interaction with biological targets. The ethoxycarbonyl group suggests the presence of ester functionality, which could be involved in hydrolysis reactions under physiological conditions.

Chemical Reactions Analysis

The compound's reactivity can be inferred from related studies. For example, the interaction of similar compounds with various reagents can lead to the formation of different heterocyclic rings, such as pyrazole, pyridine, and pyrimidine . Additionally, the presence of amino groups in the structure suggests potential for forming amide derivatives or participating in Mannich base formation . The reactivity of the cyano group in the tetrahydrobenzo[b]thiophene moiety can also lead to cyclization reactions to form fused heterocyclic compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can hypothesize based on the structural features and related compounds. The presence of multiple heteroatoms (nitrogen, sulfur, oxygen) and functional groups (cyano, ester, amino) is likely to influence the compound's solubility, boiling point, and melting point. The compound's stability could be affected by the presence of the ethoxycarbonyl group, which may be susceptible to hydrolysis. The heterocyclic and aromatic components may contribute to the compound's UV absorption characteristics, making it detectable by spectroscopic methods .

科学研究应用

合成和分子内环化

Shipilovskikh 等人 (2009) 描述了 (Z)-4-芳基-2-[3-(乙氧羰基)-4,5,6,7-四氢苯并[b]噻吩-2-基氨基]-4-氧代丁-2-烯-2-酸的合成。这些化合物在特定条件下经历环化,形成乙基 2-(5-芳基-2-氧代呋喃-3(2H)-亚甲基氨基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸盐,突出了该化合物的反应性和产生不同分子结构的潜力 Shipilovskikh, S.,Rubtsov, A.,& Zalesov, V. V. (2009)。杂环化合物化学。

抗菌和抗氧化性能

Raghavendra 等人 (2016) 合成了乙基 2-(4-甲氧基苯基)-3-(噻吩-2-羰基)环丙烷羧酸盐和乙基 4-芳基-7-氧代-4,5,6,7-四氢苯并[b]噻吩-5-羧酸盐,展示了优异的抗菌和抗真菌活性以及显着的抗氧化潜力。这项研究强调了该化合物在开发新型抗菌和抗氧化剂中的相关性 Raghavendra, K.,Renuka, N.,Kameshwar, V. H.,Srinivasan, B.,Kumar, K. A.,& Shashikanth, S. (2016)。生物有机与药学信。

新型芳香族聚酰亚胺

Butt 等人 (2005) 探索了使用一系列新的二胺(包括与目标化合物类似的衍生物)合成和表征新型芳香族聚酰亚胺。这些聚合物在各种有机溶剂中表现出溶解性和热稳定性,表明它们在先进材料应用中的潜力 Butt, M.,Akhtar, Z.,Zafar-uz-Zaman, M.,& Munir, A. (2005)。欧洲聚合物杂志。

具有生物活性的稠合噻吩衍生物

Wardakhan 等人 (2007) 报道了从 2-氨基-四氢苯并[b]噻吩衍生物开始合成稠合噻吩衍生物,从而得到具有显着抗菌和抗真菌活性的化合物。这项研究说明了与目标化合物相关的衍生物的生物活性潜力 Wardakhan, W. W.,Louca, N. A.,& Kamel, M. (2007)。斯洛文尼亚化学法案。

偶氮苯并[b]噻吩衍生物作为分散染料

Sabnis 和 Rangnekar (1989) 由 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-腈和乙基-2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸盐开发了偶氮染料,展示了该化合物在合成具有良好着色性和在聚酯上具有牢固性性能的染料中的用途 Sabnis, R. W.,& Rangnekar, D. W. (1989)。染料和颜料。

属性

IUPAC Name |

2-[2-(cyclohexen-1-yl)ethylamino]-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5S/c1-2-30-23(29)20-16-10-6-7-11-18(16)31-21(20)25-19(26)14-17(22(27)28)24-13-12-15-8-4-3-5-9-15/h8,17,24H,2-7,9-14H2,1H3,(H,25,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLPUGIHRJOHED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCCC3=CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(1,2-Oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2549730.png)

![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)

![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2549739.png)

![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)

![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)